N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CQHC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments is its fluorescence properties, which make it useful as a probe for the detection of metal ions. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is its use in the development of new anticancer agents. It may also be useful in the development of new fluorescent probes for the detection of metal ions. Additionally, further investigation into its antioxidant properties may lead to the development of new treatments for oxidative stress-related diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a complex process that involves several steps. One common method involves the reaction of cyclohexylamine with 2-hydroxy-3-chloroquinoline, followed by the addition of cyclohexanecarboxylic acid. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Properties
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h7-8,11,14-15,17,20H,1-6,9-10,12-13,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODPBSGRZIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.